

# Application Notes and Protocols: JNJ-41443532 in Mouse Models of Inflammation

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## Compound of Interest

Compound Name: JNJ-41443532

Cat. No.: B608220

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **JNJ-41443532**, a potent and selective CCR2 antagonist, in a common mouse model of acute inflammation. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory efficacy of this compound.

### Introduction

**JNJ-41443532** is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.<sup>[1]</sup><sup>[2]</sup> By blocking the interaction of CCR2 with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), **JNJ-41443532** effectively reduces the influx of inflammatory leukocytes. This mechanism of action makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

The following sections detail the dosage and administration of **JNJ-41443532** in the thioglycollate-induced peritonitis model in mice, a widely used model to study acute inflammation and leukocyte migration.

## Data Presentation

The in vivo efficacy of **JNJ-41443532** was evaluated in a thioglycollate-induced peritonitis model in hCCR2KI mice. The compound was administered orally twice daily (p.o. bid) and demonstrated a dose-dependent inhibition of inflammatory cell influx into the peritoneal cavity. The half-maximal effective dose (ED50) for the inhibition of total leukocytes, monocytes/macrophages, and T-lymphocytes was determined to be 3 mg/kg.[2]

Cell Type	JNJ-41443532 Dose (mg/kg, p.o. bid)	ED50 (mg/kg)
Total Leukocytes	Dose-dependent inhibition observed	3
Monocytes/Macrophages	Dose-dependent inhibition observed	3
T-Lymphocytes	Dose-dependent inhibition observed	3

## Experimental Protocols

### 1. Thioglycollate-Induced Peritonitis in Mice

This protocol describes the induction of acute peritonitis in mice using thioglycollate broth, a sterile irritant that elicits a robust inflammatory response characterized by the recruitment of neutrophils followed by monocytes/macrophages.

#### Materials:

- Brewer Thioglycollate Medium
- Sterile, pyrogen-free water
- Autoclave
- Syringes (1 mL or 3 mL)
- Needles (25-27 gauge)

- hCCR2KI mice (or other appropriate strain)
- 70% ethanol
- Sterile phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter
- Flow cytometer
- Antibodies for leukocyte subpopulation analysis (e.g., anti-CD45, anti-F4/80 for macrophages, anti-Ly6G for neutrophils, anti-CD3 for T-lymphocytes)

#### Procedure:

- Preparation of Thioglycollate Solution:
  - Prepare a 3% (w/v) solution of Brewer Thioglycollate Medium in sterile, pyrogen-free water.
  - Autoclave the solution to ensure sterility.
  - Allow the solution to cool to room temperature before use.
- Induction of Peritonitis:
  - Acclimatize mice for at least one week before the experiment.
  - Inject 1 mL of the sterile 3% thioglycollate solution intraperitoneally (i.p.) into each mouse using a 25-27 gauge needle.
  - Administer the injection in the lower right or left quadrant of the abdomen to avoid injury to internal organs.
- Peritoneal Lavage and Cell Collection:
  - At the desired time point post-thioglycollate injection (typically 24-72 hours for monocyte/macrophage infiltration), euthanize the mice using an approved method.

- Disinfect the abdominal skin with 70% ethanol.
- Make a small midline incision through the skin to expose the peritoneal wall, being careful not to puncture the peritoneum.
- Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.
- Gently massage the abdomen for 30-60 seconds to dislodge the cells.
- Carefully aspirate the peritoneal fluid containing the inflammatory cells.
- Repeat the lavage process one more time to maximize cell recovery.
- Cell Counting and Analysis:
  - Centrifuge the collected peritoneal fluid to pellet the cells.
  - Resuspend the cell pellet in a known volume of PBS or appropriate buffer.
  - Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
  - For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa) or perform flow cytometric analysis using specific cell surface markers.

## 2. Administration of **JNJ-41443532**

This protocol outlines the oral administration of **JNJ-41443532** to mice.

Materials:

- **JNJ-41443532**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

- Balance
- Vortex mixer or sonicator

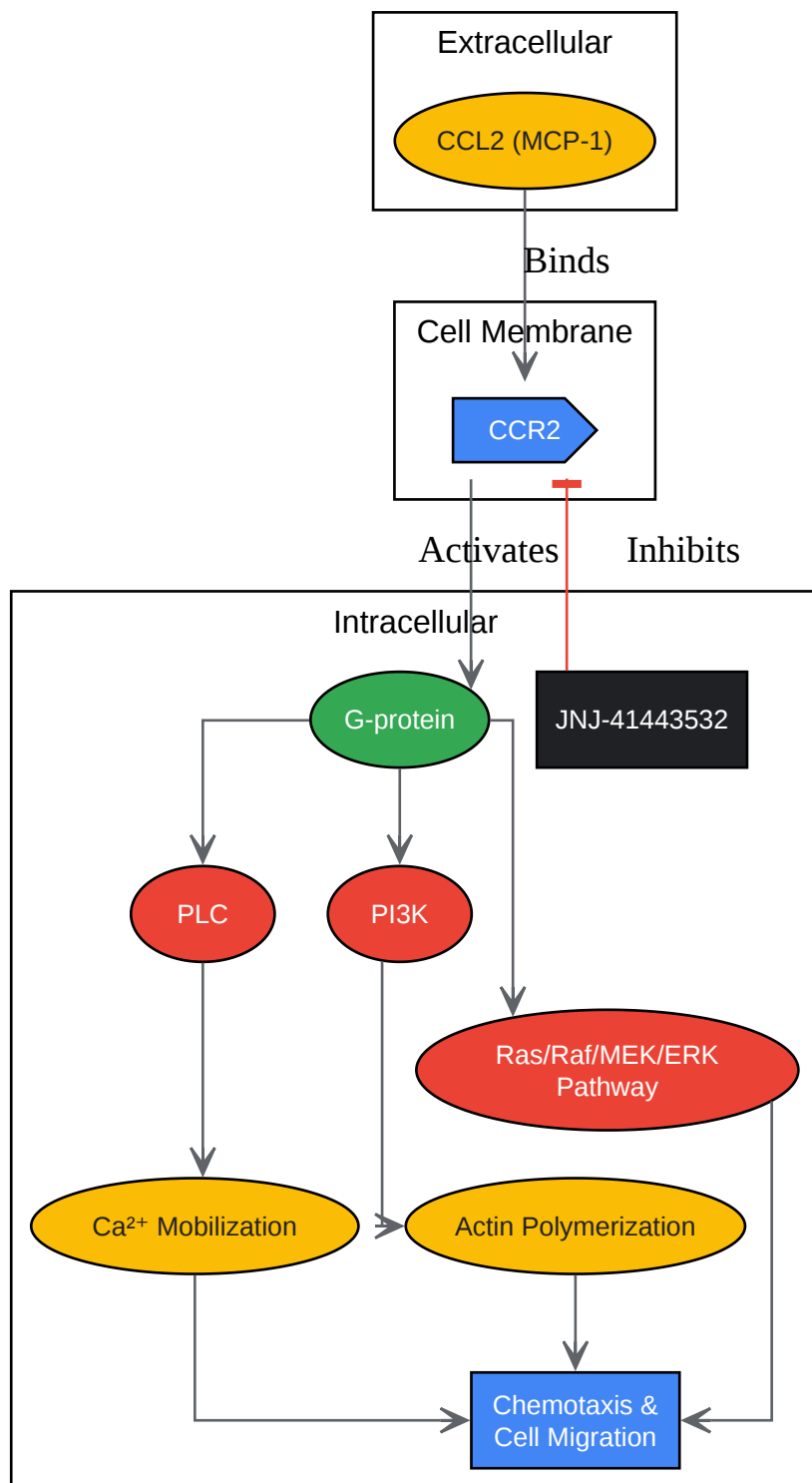
#### Procedure:

- Preparation of Dosing Solution:
  - Determine the appropriate concentration of **JNJ-41443532** required based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.
  - Prepare a homogenous suspension of **JNJ-41443532** in the chosen vehicle. Use a vortex mixer or sonicator to ensure uniform suspension. A common vehicle is 0.5% methylcellulose in sterile water.
  - Prepare a vehicle-only solution to serve as a control.
- Oral Administration:
  - Administer the prepared **JNJ-41443532** suspension or vehicle control to the mice via oral gavage.
  - For the thioglycollate-induced peritonitis model, **JNJ-41443532** was administered twice daily (bid).[2] The timing of the first dose relative to the thioglycollate injection should be consistent across all experimental groups (e.g., 1 hour prior to induction).
  - Continue the twice-daily dosing for the duration of the experiment.

## Visualizations

### Signaling Pathway of CCR2 in Inflammation

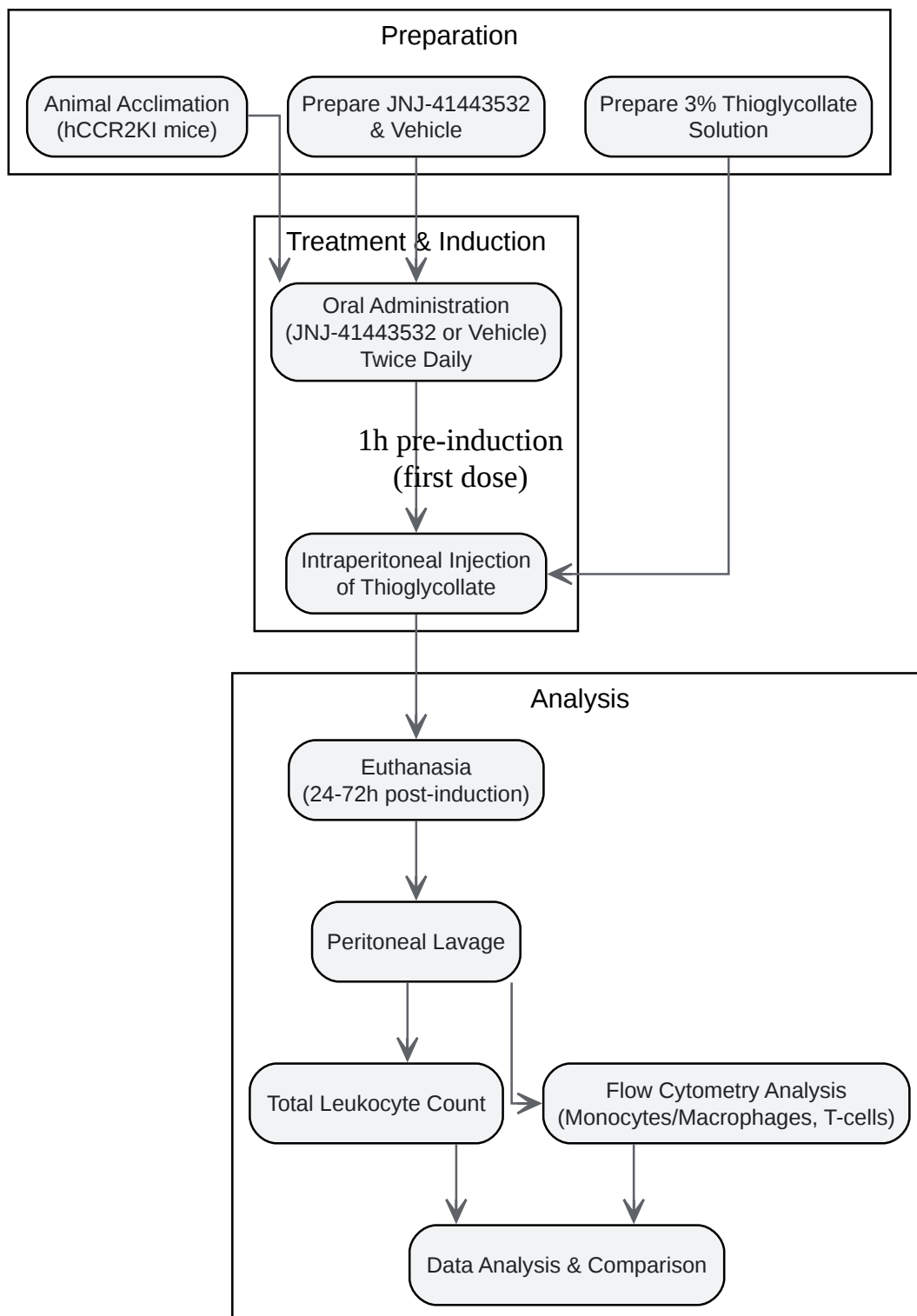
## CCR2 Signaling Pathway in Inflammation

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Caption: CCR2 signaling cascade leading to leukocyte migration and its inhibition by **JNJ-41443532**.

Experimental Workflow for Evaluating **JNJ-41443532** in Thioglycollate-Induced Peritonitis

## Experimental Workflow

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Caption: Step-by-step workflow for assessing the efficacy of **JNJ-41443532** in a mouse peritonitis model.

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## References

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- 2. medchemexpress.com [medchemexpress.com]
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